![molecular formula C9H7F6NO B13981257 (S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13981257.png)
(S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of trifluoromethyl and trifluoromethoxy groups in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of phenyl ethers using trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor under visible light irradiation . This method allows for the efficient introduction of the trifluoromethyl group under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized reagents and catalysts. The use of photoredox catalysts and visible light irradiation can enhance the efficiency and selectivity of the reactions, making them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced products.
Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems and drug development.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for pharmaceuticals.
Industry: The compound is used in the development of agrochemicals and materials with enhanced stability and performance
Mechanism of Action
The mechanism of action of (S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl and trifluoromethoxy groups enhance the compound’s lipophilicity and stability, allowing it to interact with specific enzymes and receptors. These interactions can modulate biological pathways, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1-trifluoromethyl-ethylamine: This compound shares the trifluoromethyl group but lacks the trifluoromethoxy group.
Trifluoromethyl phenyl sulfone: Used as a precursor in trifluoromethylation reactions.
Uniqueness
(S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups, which confer enhanced stability, lipophilicity, and reactivity compared to similar compounds. These properties make it particularly valuable in medicinal chemistry and material sciences .
Properties
Molecular Formula |
C9H7F6NO |
|---|---|
Molecular Weight |
259.15 g/mol |
IUPAC Name |
(1S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C9H7F6NO/c10-8(11,12)7(16)5-2-1-3-6(4-5)17-9(13,14)15/h1-4,7H,16H2/t7-/m0/s1 |
InChI Key |
MAMFWZFFEYGAAN-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)[C@@H](C(F)(F)F)N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


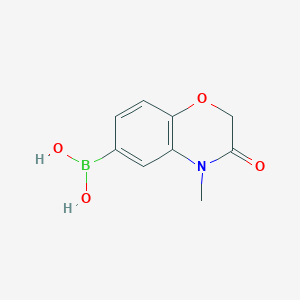
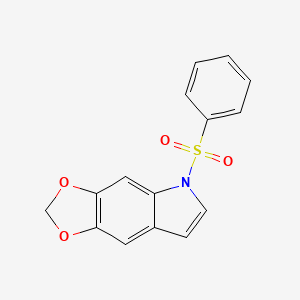
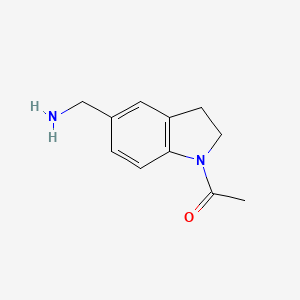
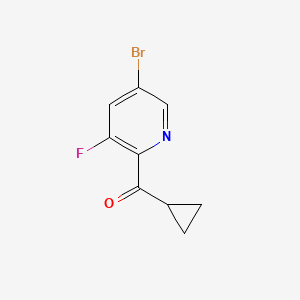
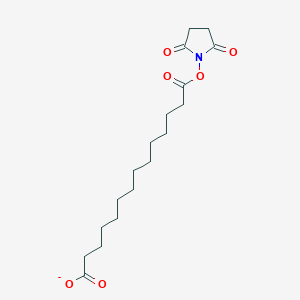
![2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13981206.png)

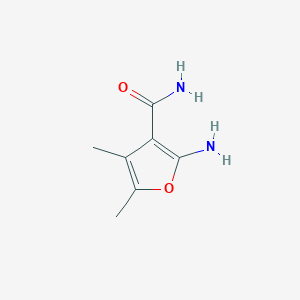
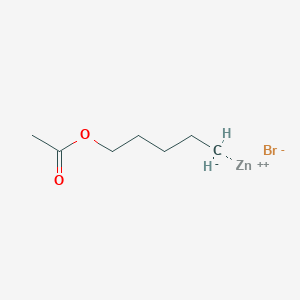

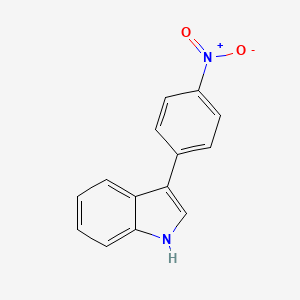
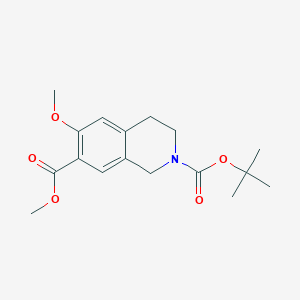

![(S)-4,5-dihydro-3-[(1z,7z)-hexadecan-7-enylidene]-4-hydroxy-5-methylenefuran-2(3h)-one](/img/structure/B13981264.png)
